Researchers have employed (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a starting material for the total synthesis of complex natural products like protectin D1, a molecule with anti-inflammatory properties PubChem: .
Studies have explored the use of this compound as a building block in the synthesis of cytopiloyne, a molecule exhibiting anti-diabetic properties PubChem: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized as a reagent for the preparation of 4-15N-amino-2-butane-1,2-diol, which is isotopically labeled and serves as a key component in the synthesis of 15N-labeled oligodeoxynucleotides, essential for biological research Sigma-Aldrich: .
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxyl group. The molecular formula is with a molecular weight of approximately 146.18 g/mol. This compound is notable for its chirality, specifically the (4R) configuration, which plays a crucial role in its biological activity and interactions.
The compound's structure consists of a five-membered dioxolane ring with two methyl groups and a hydroxyethyl substituent. This configuration contributes to its stability and reactivity in various chemical environments .
Research indicates that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane exhibits various biological activities. It has been studied for its potential as:
These activities make it a candidate for further pharmacological studies .
The synthesis of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be achieved through various methods:
text2,2-Dimethyl-1,3-dioxolane + Ethylene oxide → (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane finds applications in various fields:
Interaction studies have shown that (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can interact with various biological molecules:
These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Solketal | C6H12O3; contains a dioxolane ring | Known for its use as a solvent and stabilizer |
1,3-Dioxolane | C4H8O2; simpler dioxolane structure | Used primarily as a solvent |
1,3-Dioxolan-4-methanol | C5H10O3; contains methanol substituent | Exhibits different solubility properties |
4-Hydroxy-2-methyl-1,3-dioxolane | C6H10O3; features a hydroxy group | Displays distinct biological activities |
The uniqueness of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and the presence of both hydroxy and dimethyl groups on the dioxolane ring. This combination influences its reactivity and biological interactions differently compared to other similar compounds .
The compound (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane possesses a distinctive five-membered heterocyclic structure containing two oxygen atoms in a 1,3-arrangement within the ring system. The International Union of Pure and Applied Chemistry name reflects its systematic structure, with alternative nomenclature including (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The Chemical Abstracts Service registry number 70005-89-9 uniquely identifies this compound in chemical databases. The Simplified Molecular Input Line Entry System string CC1(C)OCC@@HO1 provides a linear representation of the molecular connectivity, clearly indicating the stereochemical configuration at the 4-position. The International Chemical Identifier key YYEZYENJAMOWHW-ZCFIWIBFSA-N serves as a standardized identifier for computational chemistry applications.
The molecular structure encompasses three distinct functional groups that contribute to its chemical behavior and reactivity. The ether functional group within the dioxolane ring provides stability and influences the compound's conformational preferences. The hydroxyl group attached to the ethyl chain imparts hydrogen bonding capability and hydrophilic character to the molecule. The ketal functional group, formed by the protected diol arrangement within the dioxolane ring, contributes to the compound's utility as a protecting group in organic synthesis. These functional groups collectively determine the compound's chemical reactivity patterns and biological activity profiles.
The absolute configuration at the 4-position of the dioxolane ring represents a critical structural feature that influences the compound's biological activity and synthetic utility. The (4R) designation indicates that when viewed along the carbon-hydrogen bond at the 4-position, the substituents are arranged in a clockwise manner according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement differentiates it from its (4S) enantiomer, which exhibits distinct physical and chemical properties. The optical activity of the (4R) enantiomer manifests as a specific rotation of +2 degrees when measured at 20 degrees Celsius using the sodium D-line with a concentration of 1 percent in chloroform. This measurable optical rotation serves as both an identity marker and a purity indicator for the compound.
The stereochemical purity of the compound significantly impacts its performance in asymmetric synthesis applications. High enantiomeric excess values ensure predictable stereochemical outcomes when the compound functions as a chiral building block in complex synthetic sequences. The maintenance of stereochemical integrity throughout storage and handling requires appropriate conditions to prevent racemization or epimerization processes that could compromise the compound's utility.
Irritant